1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine - 1355231-63-8

1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine

Catalog Number: EVT-2890934
CAS Number: 1355231-63-8
Molecular Formula: C9H14N2O
Molecular Weight: 166.224
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Cyclohexyl (5-(2-acetamidobenzo[d]thiazol-6-yl)-2-methylpyridin-3-yl)carbamate (PK68)

  • Compound Description: PK68 is a potent inhibitor of Receptor-interacting protein 1 kinase (RIPK1), a key enzyme in the regulation of cellular necroptosis. []

[cis-3-({(5R)-5-[(7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-1,6-naphthyridin-6(5H)-yl}carbonyl)cyclobutyl]acetic Acid (TAK-828F)

  • Compound Description: TAK-828F is a potent, selective, and orally available Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) inverse agonist. It exhibited robust and dose-dependent inhibition of IL-17A cytokine expression in a mouse IL23-induced gene expression assay. []
  • Relevance: Although structurally distinct from 1-(6-methoxy-5-methylpyridin-3-yl)ethanamine, TAK-828F contains a methoxy group attached to a pyridine ring, similar to the target compound. While the overall structures differ significantly, this shared feature might suggest potential commonalities in their physicochemical properties or metabolic pathways. []

3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

  • Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. It displays excellent in vitro and in vivo inhibition of leukotriene synthesis, favorable pharmacokinetic properties, and a good safety profile in preclinical studies. [, ]
  • Relevance: AM103 and 1-(6-methoxy-5-methylpyridin-3-yl)ethanamine share a common structural motif: a 6-methoxypyridin-3-yl group. The presence of this shared moiety suggests that both compounds might exhibit similar binding interactions with specific targets, particularly those recognizing the 6-methoxypyridin-3-yl group. [, ]

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

  • Compound Description: EMPA is a selective antagonist for the Orexin 2 receptor (OX2), which plays a role in regulating the sleep-wake cycle. []
  • Relevance: Similar to AM103, EMPA shares the 6-methoxy-pyridin-3-yl group with 1-(6-methoxy-5-methylpyridin-3-yl)ethanamine. This shared structural element suggests the possibility of common binding interactions with targets that recognize this particular moiety, highlighting a potential link in their pharmacological profiles. []

7-But-2-ynyl-9-(6-methoxy-pyridin-3-yl)-6-piperazin-1-yl-7,9-dihydro-purin-8-one (ER-319711)

  • Compound Description: ER-319711 acts as a potent, competitive, and selective dipeptidyl peptidase IV (DPP-IV) inhibitor. It exhibits antihyperglycemic activity and improves glucose tolerance in animal models. []
  • Relevance: ER-319711 features a 6-methoxy-pyridin-3-yl substituent, a structural feature also present in 1-(6-methoxy-5-methylpyridin-3-yl)ethanamine. This shared moiety indicates a potential for similar binding interactions with targets that recognize this specific group, suggesting possible overlapping pharmacological activities. []

(2S,3S)-(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040)

  • Compound Description: GR203040 acts as a potent and orally bioavailable NK1 receptor antagonist. It demonstrates potent antiemetic activity in preclinical models, particularly against radiation-induced emesis. []
  • Relevance: GR203040 incorporates a 2-methoxybenzyl moiety within its structure. Similarly, 1-(6-methoxy-5-methylpyridin-3-yl)ethanamine contains a methoxy group attached to a six-membered aromatic ring. This shared feature suggests a potential for similarities in their physicochemical properties, contributing to their overall molecular behavior. []

3-[3-tert-Butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (AM803)

  • Compound Description: AM803 stands out as a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, demonstrating prolonged effectiveness in preclinical models and advancing to phase 2 clinical trials for asthma treatment. []
  • Relevance: AM803 and 1-(6-methoxy-5-methylpyridin-3-yl)ethanamine both belong to the class of substituted pyridines. AM803 features a 6-ethoxypyridin-3-yl group, while the target compound has a 6-methoxy-5-methylpyridin-3-yl group. This close structural resemblance suggests they might share similar physicochemical properties and potentially exhibit comparable pharmacological activities. []

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine (PF470)

  • Compound Description: PF470 acts as a highly potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It shows promise in preclinical studies for addressing Parkinsonian dyskinesia. []
  • Relevance: PF470 contains a 4-methylpyridin-3-yl group, similar to the 5-methylpyridin-3-yl group found in 1-(6-methoxy-5-methylpyridin-3-yl)ethanamine. The presence of this shared moiety, with only a slight variation in the position of the methyl substituent, suggests potential similarities in their binding affinities and pharmacological activities. []

Properties

CAS Number

1355231-63-8

Product Name

1-(6-Methoxy-5-methylpyridin-3-yl)ethanamine

IUPAC Name

1-(6-methoxy-5-methylpyridin-3-yl)ethanamine

Molecular Formula

C9H14N2O

Molecular Weight

166.224

InChI

InChI=1S/C9H14N2O/c1-6-4-8(7(2)10)5-11-9(6)12-3/h4-5,7H,10H2,1-3H3

InChI Key

DWAYZIBRIVITDI-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1OC)C(C)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.